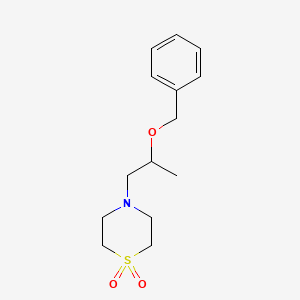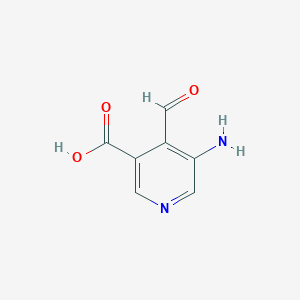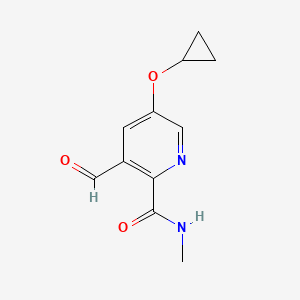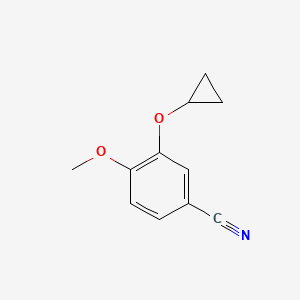
6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 6-(Piperazin-1-yl)pyrazine-2-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent and high-quality output. The use of automated systems also minimizes human error and increases efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazines and piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then participates in the formation of carbon-carbon bonds, leading to the synthesis of various organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
- 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
Uniqueness
6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester is unique due to its specific structure, which combines a piperazine ring with a pyrazine ring and a boronic ester group. This unique combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Propiedades
Fórmula molecular |
C14H23BN4O2 |
|---|---|
Peso molecular |
290.17 g/mol |
Nombre IUPAC |
2-piperazin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C14H23BN4O2/c1-13(2)14(3,4)21-15(20-13)11-9-17-10-12(18-11)19-7-5-16-6-8-19/h9-10,16H,5-8H2,1-4H3 |
Clave InChI |
WHLAAJWPCNQBKR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
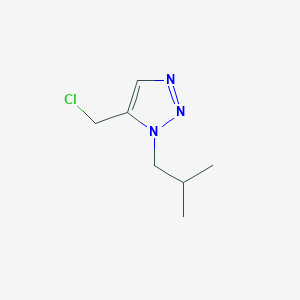

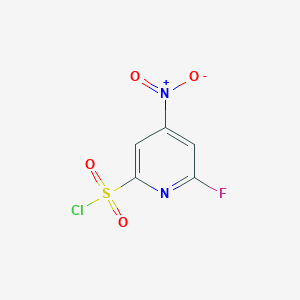
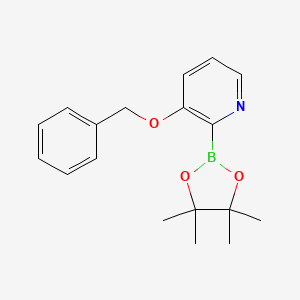

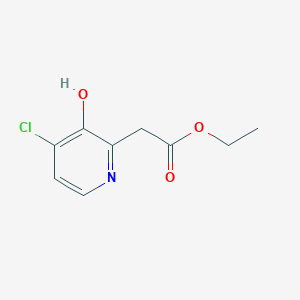
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
